Scientific Field: Analytical Chemistry
Methods of Application: An on-tissue charge-switching Paterno−Buchi (PB) derivatization method was established using 3-acetylpyridine as a reaction reagent.
Scientific Field: Medicinal Chemistry
Summary of Application: 3-Acetylpyridine has been used in the synthesis of chalcones, which have shown anti-tumor activity.
Methods of Application: By reacting 3-acetylpyridine with 4-dimethylamino benzaldehyde, chalcones were created.
Results or Outcomes: The synthesized chalcones have shown anti-tumor activity.
Scientific Field: Pharmaceutical Chemistry
Summary of Application: 3-Acetylpyridine is used as an intermediate for the synthesis of risedronate sodium, which is a medication used to treat osteoporosis and other bone diseases.
Methods of Application: The specific synthesis process would depend on the overall synthetic route chosen by the chemist, but it would involve using 3-Acetylpyridine as a building block or intermediate in the synthesis.
Results or Outcomes: The outcome of this application is the production of risedronate sodium, a medication that inhibits bone resorption.
Scientific Field: Perfumery
Summary of Application: 3-Acetylpyridine is used in the creation of fragrances.
Methods of Application: In perfumery, 3-Acetylpyridine can be used as a component in a fragrance compound. The specific use and quantity would depend on the desired scent profile.
Results or Outcomes: The outcome of this application is the creation of unique fragrances.
Scientific Field: Organic Chemistry
Summary of Application: 3-Acetylpyridine is used in the synthesis of terpyridines, which are important ligands in coordination chemistry.
Methods of Application: 4-Ethoxybenzaldehyde or 4-butoxybenzaldehyde were reacted with 3-acetylpyridine in EtOH in the presence of KOH.
Results or Outcomes: The outcome of this application is the production of terpyridines.
Scientific Field: Food Science and Technology
Summary of Application: 3-Acetylpyridine is used in the creation of flavors and fragrances.
Methods of Application: In the food and beverage industry, 3-Acetylpyridine can be used as a component in a flavor or fragrance compound. The specific use and quantity would depend on the desired flavor or scent profile.
Results or Outcomes: The outcome of this application is the creation of unique flavors and fragrances.
3-Acetylpyridine is an organic compound with the molecular formula and a characteristic structure featuring a pyridine ring substituted with an acetyl group at the 3-position. It appears as a clear to yellowish-brown liquid with a distinctive odor and has a melting point of approximately 11–13 °C and a boiling point of 220 °C at atmospheric pressure . This compound is notable for its role in various
Currently, there is no extensive research available on the specific mechanism of action of 3-acetylpyridine in biological systems. However, its structural features suggest potential interactions with molecules containing functional groups like amines or alcohols due to the polarity of the carbonyl group and the nitrogen atom []. Further research is needed to elucidate its specific biological effects.
3-Acetylpyridine is considered a neurotoxin and can cause adverse effects on the nervous system upon exposure []. It is also flammable and can irritate the skin and eyes []. Safety precautions like wearing gloves, eye protection, and working in a well-ventilated fume hood are essential when handling this compound [].
3-Acetylpyridine exhibits notable biological activities, including:
The synthesis of 3-acetylpyridine can be achieved through several methods:
3-Acetylpyridine has diverse applications across various fields:
Studies on the interactions of 3-acetylpyridine reveal its potential effects on various biological systems. Notable findings include:
Several compounds share structural similarities with 3-acetylpyridine, including:
Compound | Structure | Unique Features |
---|---|---|
2-Acetylpyridine | Acetyl group at position 2 | Different reactivity patterns due to substitution position. |
4-Acetylpyridine | Acetyl group at position 4 | Exhibits distinct biological activities compared to 3-acetylpyridine. |
Nicotinamide | Pyridine ring with amide group | Involved in metabolic processes as a vitamin precursor. |
3-Hydroxypyridine | Hydroxyl group at position 3 | Displays different solubility and reactivity characteristics. |
3-Acetylpyridine is unique due to its specific position of substitution on the pyridine ring, which affects its chemical reactivity and biological properties compared to these similar compounds. Its applications across pharmaceuticals and agriculture further highlight its significance in various industries.
Acute Toxic